

In-Depth Technical Guide to C.I. 61554 (Solvent Blue 35)

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Compound of Interest

Compound Name: Disperse Blue 7

Cat. No.: B1200070

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A comprehensive overview of the physical and chemical characteristics of C.I. 61554, a prominent anthraquinone dye, for researchers, scientists, and drug development professionals.

Note to the Reader: The initial query for "C.I. 62500" did not yield a specific chemical entity in scientific literature. The data presented herein pertains to C.I. 61554, also widely known by its common names Solvent Blue 35 and Sudan Blue II, which is believed to be the intended subject of the query.

Compound Identification and Chemical Structure

C.I. 61554 is a synthetic, oil-soluble blue dye belonging to the anthraquinone class of colorants. [1][2] Its chemical structure is characterized by a central anthraquinone core with two butylamino substituents at the 1 and 4 positions. [3][4][5] This structure is responsible for its distinct color and solubility properties.

Identifier	Value
Colour Index Name	Solvent Blue 35
Colour Index Number	61554[2][3][6]
CAS Number	17354-14-2[1][3][4][5][7]
IUPAC Name	1,4-bis(butylamino)anthracene-9,10-dione[3]
Synonyms	Sudan Blue II, Oil Blue 35, Blue 2N, Fat Blue B[7][8]
Molecular Formula	C ₂₂ H ₂₆ N ₂ O ₂ [1][3][4][5][7]
Molecular Weight	350.45 g/mol [3][7]
SMILES String	<chem>CCCCNc1ccc(NCCCC)c2C(=O)c3ccccc3C(=O)c12</chem> [2]
InChI Key	OCQDPIXQTSYZJL-UHFFFAOYSA-N[2]

Physical and Chemical Properties

C.I. 61554 presents as a dark blue to dark red-purple, almost black, crystalline powder.[6][9] It is known for its high solubility in organic solvents and excellent lightfastness, which contribute to its durability in various applications.[7]

Physical Properties

Property	Value
Appearance	Dark blue, violet, or purple powder/crystals[6][7][9]
Melting Point	120-125 °C[6][7][10]
Boiling Point (Predicted)	568.7 ± 50.0 °C[6]
Density (Predicted)	1.179 ± 0.06 g/cm ³ [6]
Vapor Pressure	0-0 Pa at 20-50 °C[6]
LogP (Octanol/Water Partition Coefficient)	6.1 at 23°C and pH 7[6][9]

Solubility Profile

Solvent	Solubility
Water	Insoluble[11]
Chloroform	Slightly soluble (4 mg/mL, clear to opaque blue solution)[2]
DMSO	Slightly soluble (with sonication)[6]
Benzene	Soluble[11]
Toluene	Soluble[11]
Acetone	Soluble[11]
Alcohols, Esters, Hydrocarbon Derivatives	Soluble[2]
Oils, Fats, and Waxes	Soluble[2][11]

Chemical and Stability Data

Property	Description
Reactivity	Turns green in 5% hydrochloric acid.[11]
Heat Resistance	Good heat resistance.[11]
Light Fastness	Excellent lightfastness.[7]
Storage	Store at room temperature.[2][7] For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month (protected from light) is recommended.[8]

Spectral Data

The color of C.I. 61554 is due to its strong absorption of light in the visible region of the electromagnetic spectrum.

Parameter	Value
λ_{max} (in Chloroform)	648-652 nm[2]
Secondary λ_{max} (in Chloroform)	600-604 nm[2][12]
Molar Extinction Coefficient (ϵ)	≥ 16000 at 648-652 nm in chloroform at 0.01 g/L[2][6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize a chemical entity like C.I. 61554.

Melting Point Determination (Capillary Method)

This protocol is a standard pharmacopeial method for determining the melting range of a solid substance.[13][14]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)[15]
- Glass capillary tubes (thin-walled, 1 mm internal diameter)[14]
- Spatula
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Sample Preparation: Ensure the C.I. 61554 sample is completely dry and finely powdered. If necessary, gently grind the sample to a fine powder using a mortar and pestle.
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a compact column of 2-3 mm in height at the bottom.[14]

- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Rapid Determination (Optional):** For an unknown compound, first perform a rapid heating (e.g., 10°C/min) to determine an approximate melting range. Allow the apparatus to cool before a precise measurement.[\[14\]](#)[\[15\]](#)
- **Precise Determination:** Set the apparatus to heat rapidly to a temperature about 10°C below the expected melting point. Then, adjust the heating rate to a slow, constant rate, typically 1-2°C per minute.[\[14\]](#)[\[15\]](#)
- **Observation and Recording:** Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (the onset of melting). Continue heating and record the temperature at which the last solid particle melts (the clear point). The recorded melting point is this range.[\[14\]](#)[\[15\]](#)
- **Replicates:** Perform the measurement in triplicate to ensure reproducibility.

Solubility Determination (Flask Method)

This protocol, based on the OECD Guideline 105, is used to determine the solubility of a substance in a given solvent.

Apparatus:

- Constant temperature bath or shaker
- Flasks with stoppers
- Magnetic stirrer and stir bars
- Analytical balance
- Centrifuge
- Volumetric flasks and pipettes
- UV-Vis Spectrophotometer

Procedure:

- **Preliminary Test:** To estimate the approximate solubility, add an excess amount of C.I. 61554 to the chosen solvent (e.g., chloroform) in a flask. Stir at a constant temperature (e.g., 25°C) and visually observe the dissolution over time.
- **Equilibrium Determination:** Add a known excess amount of the dye to a precise volume of the solvent in a stoppered flask.
- **Stirring:** Place the flask in a constant temperature bath and stir the mixture vigorously for a sufficient time to reach equilibrium (e.g., 24-48 hours).
- **Phase Separation:** After equilibrium is reached, allow the mixture to stand at the same constant temperature for at least 24 hours for the undissolved solid to settle.
- **Centrifugation:** To ensure complete separation of the solid phase, centrifuge an aliquot of the mixture at the same controlled temperature.
- **Sample Analysis:** Carefully withdraw a sample from the clear supernatant. Prepare a series of dilutions of this sample.
- **Concentration Measurement:** Determine the concentration of C.I. 61554 in the diluted samples using a suitable analytical method, such as UV-Vis spectrophotometry. A calibration curve must be prepared beforehand using standard solutions of known concentrations.
- **Calculation:** Calculate the solubility in units such as g/L or mg/mL. The experiment should be performed in triplicate.

UV-Vis Spectroscopy for Absorbance Spectrum

This protocol outlines the procedure for obtaining the absorbance spectrum and determining the wavelength of maximum absorbance (λ_{max}).[\[16\]](#)[\[17\]](#)

Apparatus:

- Dual-beam UV-Vis spectrophotometer
- Matched quartz cuvettes (1 cm path length)

- Volumetric flasks and pipettes
- Analytical balance

Procedure:

- **Solution Preparation:** Prepare a stock solution of C.I. 61554 of a known concentration (e.g., 0.01 g/L) in a suitable solvent (e.g., chloroform).^[2] From this stock, prepare a dilution that will give an absorbance reading in the optimal range of the instrument (typically 0.1 to 1.0 AU).
- **Instrument Setup:** Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the scanning range, for example, from 350 nm to 800 nm.
- **Blanking/Zeroing:** Fill a clean cuvette with the pure solvent (chloroform). Place it in the reference beam path of the spectrophotometer. Fill another cuvette with the same pure solvent and place it in the sample beam path. Run a baseline scan to zero the instrument. This subtracts the absorbance of the solvent and the cuvette itself.^{[16][17]}
- **Sample Measurement:** Empty the sample cuvette, rinse it with a small amount of the C.I. 61554 solution, and then fill it with the sample solution. Place the cuvette back into the sample holder.
- **Spectrum Acquisition:** Initiate the scan. The instrument will measure the absorbance of the sample across the specified wavelength range.
- **Data Analysis:** The resulting spectrum will show absorbance as a function of wavelength. Identify the wavelength(s) at which the absorbance is at a maximum. This is the λ_{max} .^[18]

Visualizations

Chemical Structure

Chemical Structure of C.I. 61554

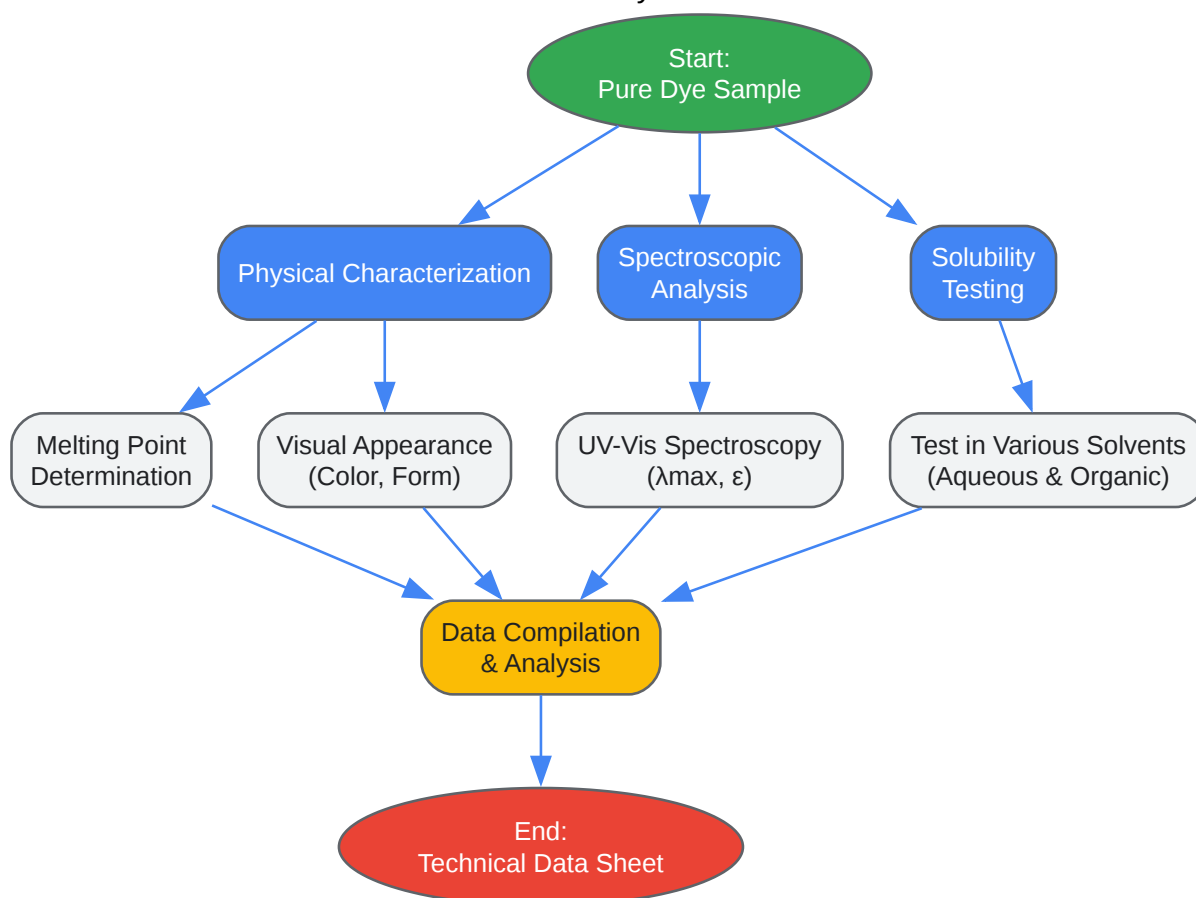
1,4-bis(butylamino)anthracene-9,10-dione

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Caption: Chemical structure of C.I. 61554 (Solvent Blue 35).

Experimental Workflow

General Workflow for Dye Characterization



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Caption: Workflow for physical and chemical characterization of a dye.

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